molecular formula C12H14ClN3O B8304716 1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-(2-methylpropyl)-

1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-(2-methylpropyl)-

Cat. No. B8304716
M. Wt: 251.71 g/mol
InChI Key: BACDOHQDTPHYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589206B2

Procedure details

Prepared in a similar manner to Example 19 (e) from 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid using isobutylamine (28 mg) instead of tetrahydro-pyran-4-ylmethylamine to give the title compound (38 mg).
[Compound]
Name
Example 19 ( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[NH:8][CH:9]=[CH:10][C:6]=2[C:5]([C:11]([OH:13])=O)=[CH:4][N:3]=1.[CH2:14]([NH2:18])[CH:15]([CH3:17])[CH3:16]>>[CH2:14]([NH:18][C:11]([C:5]1[C:6]2[CH:10]=[CH:9][NH:8][C:7]=2[C:2]([Cl:1])=[N:3][CH:4]=1)=[O:13])[CH:15]([CH3:17])[CH3:16]

Inputs

Step One
Name
Example 19 ( e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C2=C1NC=C2)C(=O)O
Step Three
Name
Quantity
28 mg
Type
reactant
Smiles
C(C(C)C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NC(=O)C=1C2=C(C(=NC1)Cl)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.